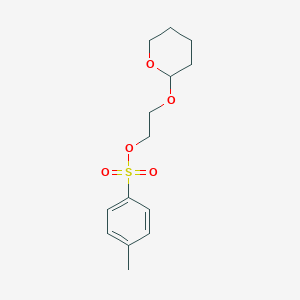
N-4,5-Dimethyl Cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4,5-Dimethyl Cytosine is a modified nucleobase derived from cytosine, one of the four main bases found in DNA and RNA. This compound features methyl groups attached to the nitrogen at position 4 and the carbon at position 5 of the cytosine ring. These modifications can significantly alter the chemical properties and biological functions of the base, making this compound an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-4,5-Dimethyl Cytosine typically involves the methylation of cytosine. One common method is the reaction of cytosine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-4,5-Dimethyl Cytosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylated nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation: Products may include N-4,5-dimethyluracil.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-4,5-Dimethyl Cytosine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on nucleobases.
Biology: Investigated for its role in epigenetic modifications and gene expression regulation.
Industry: Utilized in the synthesis of specialized nucleic acids for research and diagnostic purposes
Mécanisme D'action
The mechanism of action of N-4,5-Dimethyl Cytosine involves its incorporation into DNA or RNA, where it can affect the stability and function of the nucleic acid. The methyl groups can influence base pairing and the overall structure of the DNA or RNA molecule. This can lead to changes in gene expression and protein synthesis, making it a valuable tool for studying epigenetic regulation .
Comparaison Avec Des Composés Similaires
5-Methylcytosine: Another methylated form of cytosine, commonly found in DNA and involved in gene regulation.
N4-Methylcytosine: Methylated at the nitrogen position, similar to N-4,5-Dimethyl Cytosine but without the additional methyl group at position 5.
Uniqueness: this compound is unique due to the presence of two methyl groups, which can lead to distinct chemical and biological properties compared to other methylated cytosines. This dual methylation can enhance its stability and alter its interactions with other molecules, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1,5-dimethyl-6-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-5-4-9-7(11)10(3)6(5)8-2/h4,8H,1-3H3 |
Clé InChI |
AWCKXWHCFZDGLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)N=C1)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



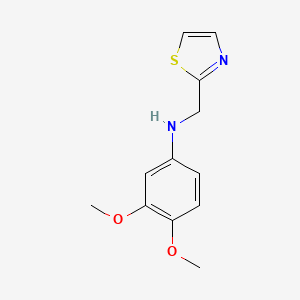
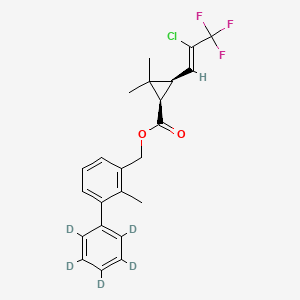
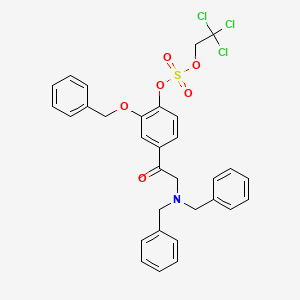
![7-benzyl-4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B13862554.png)
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
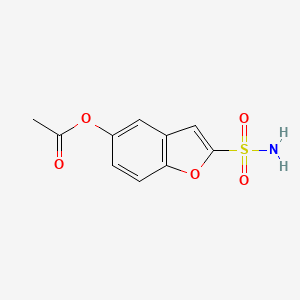
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)

